
Plumbanone--iridium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Plumbanone–iridium (1/1) is a compound that combines lead and iridium in a unique chemical structure. This compound is of significant interest due to its potential applications in various fields, including catalysis, materials science, and medicinal chemistry. The combination of lead and iridium offers unique properties that are not found in other compounds, making it a subject of extensive research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Plumbanone–iridium (1/1) typically involves the reaction of lead compounds with iridium precursors under controlled conditions. One common method involves the use of lead acetate and iridium chloride in a solvent such as ethanol. The reaction is carried out at elevated temperatures, often around 80-100°C, to facilitate the formation of the desired compound. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques .
Industrial Production Methods
Industrial production of Plumbanone–iridium (1/1) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
Plumbanone–iridium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic properties of the iridium and lead atoms in the compound.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxide and iridium oxide, while reduction could produce lead metal and iridium metal .
科学的研究の応用
Plumbanone–iridium (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and hydroformylation.
Biology: The compound is being investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and induce cell death.
作用機序
The mechanism of action of Plumbanone–iridium (1/1) involves its interaction with molecular targets such as enzymes and DNA. The iridium atom in the compound can form coordination complexes with various biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity or the induction of DNA damage, ultimately leading to cell death .
類似化合物との比較
Similar Compounds
- Iridium chloride
- Lead acetate
- Iridium oxide
- Lead oxide
Uniqueness
Plumbanone–iridium (1/1) is unique due to the combination of lead and iridium, which imparts distinct electronic and catalytic properties. Unlike other iridium or lead compounds, Plumbanone–iridium (1/1) exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
特性
CAS番号 |
39377-55-4 |
|---|---|
分子式 |
IrOPb |
分子量 |
415 g/mol |
IUPAC名 |
iridium;oxolead |
InChI |
InChI=1S/Ir.O.Pb |
InChIキー |
SOTJNPQEFGUWJE-UHFFFAOYSA-N |
正規SMILES |
O=[Pb].[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



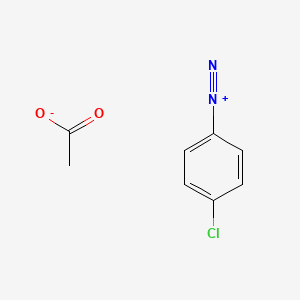
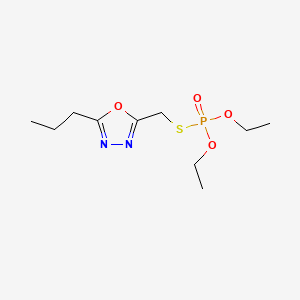
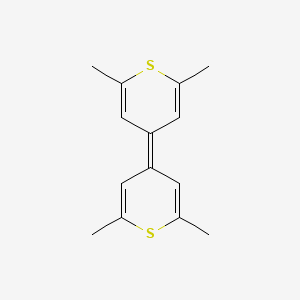
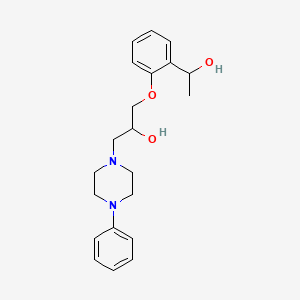
![2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro-](/img/structure/B14670643.png)

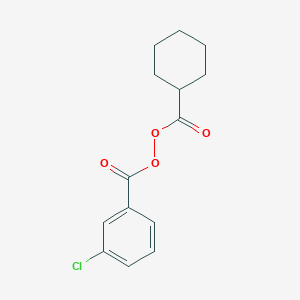

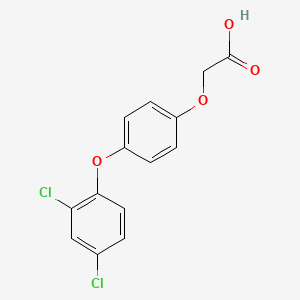
![Methyl cyano[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate](/img/structure/B14670679.png)
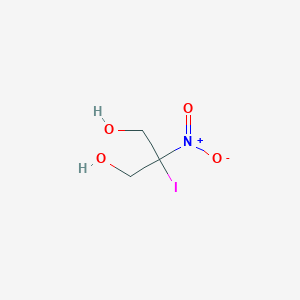

![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)
